![molecular formula C15H16N2O2 B14173794 N~2~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide CAS No. 919996-47-7](/img/structure/B14173794.png)
N~2~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[([1,1’-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide is an organic compound that features a biphenyl group attached to a glycinamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[([1,1’-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide typically involves the reaction of a biphenyl derivative with a glycinamide precursor. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
化学反应分析
Types of Reactions
N~2~-[([1,1’-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
N~2~-[([1,1’-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
作用机制
The mechanism of action of N2-[([1,1’-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The biphenyl group can facilitate interactions with hydrophobic pockets in proteins, while the glycinamide moiety can form hydrogen bonds with active site residues .
相似化合物的比较
Similar Compounds
2-Methylbiphenyl: A biphenyl derivative with a methyl group, used in organic synthesis and materials science.
Uniqueness
N~2~-[([1,1’-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide is unique due to the presence of both the biphenyl and glycinamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
919996-47-7 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.30 g/mol |
IUPAC 名称 |
N-hydroxy-2-[(3-phenylphenyl)methylamino]acetamide |
InChI |
InChI=1S/C15H16N2O2/c18-15(17-19)11-16-10-12-5-4-8-14(9-12)13-6-2-1-3-7-13/h1-9,16,19H,10-11H2,(H,17,18) |
InChI 键 |
YGRZJJNELPTACE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CNCC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


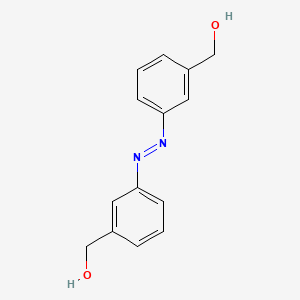
![N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride](/img/structure/B14173715.png)

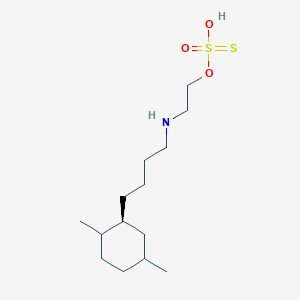
![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)

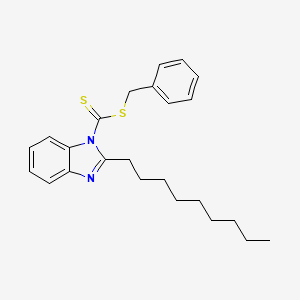
![(1R)-3'-Methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14173755.png)
![2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B14173759.png)
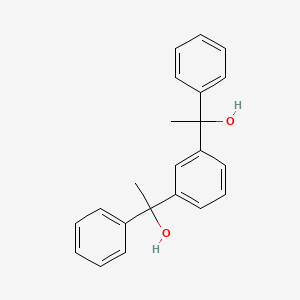
![8-Bromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14173780.png)
![3-Butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14173787.png)
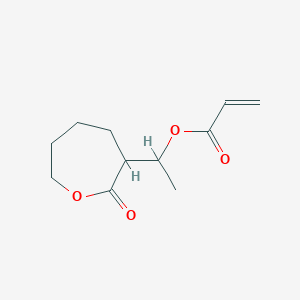
![(1r,2s,3r,4s)-3-Ethoxycarbonyl-bicyclo [2.2.1]hept-2-yl-aminium (1's)-(+)-10-camphorsulfonate](/img/structure/B14173802.png)
